2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate
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Overview
Description
The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate” is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Molecular Structure Analysis
The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . The optimal structure of the pyridine group was found to be 5-CF3 .Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural analysis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate have been explored in various scientific studies. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of complex molecules with pyridine and oxazolidinone structures similar to the compound . The study by Butters et al. (2001) discusses the diastereoselection and stereochemistry involved in the synthesis, highlighting the intricacies of producing such compounds for pharmaceutical applications (Butters et al., 2001).
In another study, Zheng et al. (2014) demonstrated a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a structure closely related to the compound , through intramolecular oxidative N-N bond formation. This method offers a novel approach to constructing complex pyridine-based skeletons, which could have implications for the synthesis of related compounds (Zheng et al., 2014).
Biological Activities and Applications
The research by Xu et al. (2005) explores the synthesis, structure, and biological activities of novel triazole compounds containing a 2-Methylidenethiazolidine ring, providing insights into the potential biological applications of complex molecules incorporating pyridine and oxazolidinone structures. The study suggests that such compounds may possess fungicidal activities, indicating their potential use in agricultural or pharmaceutical sectors (Xu et al., 2005).
Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important precursor in the synthesis of pesticides. This review underscores the significance of pyridine derivatives in the development of agrochemicals and their broad applications in the synthesis of related compounds (Lu Xin-xin, 2006).
Catalytic and Luminescent Properties
The study by Kang et al. (2019) on metal-organic frameworks (MOFs) demonstrates the catalytic efficiency of these compounds in the cycloaddition of CO2 with aziridines, forming high-value oxazolidinones under mild conditions. This research highlights the potential of pyridine and oxazolidinone-based structures in catalysis and environmental applications (Kang et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine moieties have been used in the pharmaceutical and agrochemical industries, suggesting a broad range of potential targets .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Compounds with similar structures have been used in the pharmaceutical and agrochemical industries, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
Result of Action
Similar compounds have been used in the pharmaceutical and agrochemical industries, suggesting a range of potential effects .
Action Environment
Properties
IUPAC Name |
[(4S)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N2O3/c17-11-3-1-9(2-4-11)15(24)26-12-7-23(25-8-12)14-13(18)5-10(6-22-14)16(19,20)21/h1-6,12H,7-8H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCMEWUAKRBCGJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CON1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CON1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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